
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is a chemical compound that belongs to the class of pyrazines. It is also known as MPDP or 4-MeO-MPMI. This compound has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and forensic toxicology.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine receptor. It has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin. These effects lead to an increase in the levels of these neurotransmitters in the brain, which may contribute to its pharmacological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine have been studied in animal models. It has been shown to produce locomotor stimulation, hyperactivity, and stereotypy in rodents. It has also been shown to produce anxiogenic effects in some animal models. In addition, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine in lab experiments is its high potency and selectivity for the dopamine receptor. This makes it a useful tool for studying the function of this receptor. However, one of the limitations of using this compound is its potential toxicity. It has been shown to produce neurotoxic effects in some animal models, which may limit its use in certain experiments.
Zukünftige Richtungen
For the study of this compound include the development of more potent and selective analogs for the treatment of neurological disorders and the study of its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine involves the reaction of 4-methylphenylhydrazine with 2,3-butanedione in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The synthesis method has been optimized to obtain high purity and yield of 5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, it has been used as a tool to study the function of certain neurotransmitter receptors such as the dopamine receptor. In forensic toxicology, it has been used as a marker for the use of designer drugs.
Eigenschaften
CAS-Nummer |
137465-83-9 |
|---|---|
Produktname |
5-Methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
5-methyl-6-(4-methylphenyl)-2,3-dihydropyrazine |
InChI |
InChI=1S/C12H14N2/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
DSFOKOSNKNAKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NCCN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



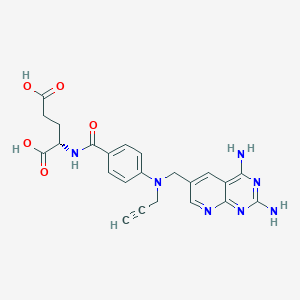


![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

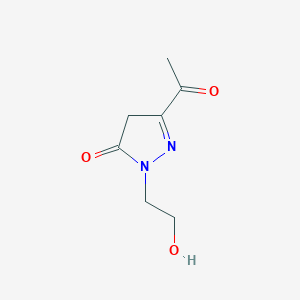

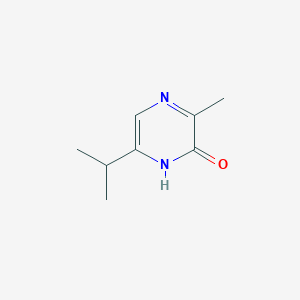

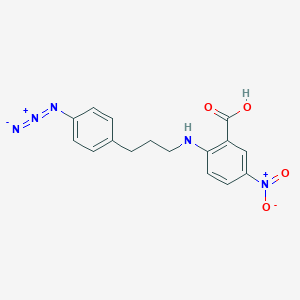

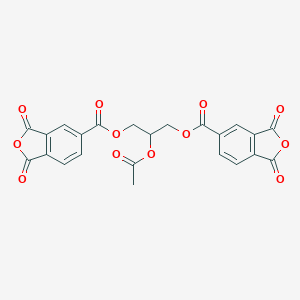
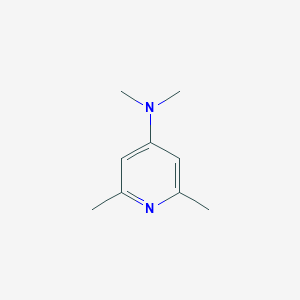
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)